Heptacene

Organic Electronics Near-Infrared Absorption Band Gap Engineering

Heptacene is the ultimate model system for probing the electronic limits of linear acenes, offering a uniquely narrow HOMO-LUMO gap and red-shifted absorption into the near-infrared that smaller acenes like pentacene cannot achieve. Its 'dark' lowest excited state and demonstrated high singlet fission yields make it indispensable for next-generation photovoltaic and photodetector research. For researchers requiring ambipolar transport in a single acene scaffold, heptacene derivatives provide the only viable choice over exclusively p-type pentacene. Secure this critical compound for your advanced organic electronics program.

Molecular Formula C30H18
Molecular Weight 378.5 g/mol
CAS No. 258-38-8
Cat. No. B1234624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptacene
CAS258-38-8
Synonymsheptacene
Molecular FormulaC30H18
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C=C5C=C6C=C7C=CC=CC7=CC6=CC5=CC4=CC3=CC2=C1
InChIInChI=1S/C30H18/c1-2-6-20-10-24-14-28-18-30-16-26-12-22-8-4-3-7-21(22)11-25(26)15-29(30)17-27(28)13-23(24)9-19(20)5-1/h1-18H
InChIKeyKDEZIUOWTXJEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptacene (CAS 258-38-8): Baseline Characterization for Higher Acene Procurement


Heptacene is the seventh member of the linear acene series, comprising seven linearly fused benzene rings (C30H18) [1]. As the largest acene that has been successfully isolated and characterized, it is of significant interest for fundamental studies in organic electronics and photophysics [1][2]. Its extended π-conjugation system results in a narrow HOMO-LUMO gap compared to smaller acenes, making it a candidate for advanced applications such as organic field-effect transistors (OFETs) and singlet fission-based photovoltaics [2][3]. However, its extreme reactivity and low solubility in ambient conditions have historically limited its study to cryogenic matrices or specialized functionalization [1].

Heptacene vs. Pentacene/Hexacene: Why Analog Substitution is Not a Viable Option


The linear acenes exhibit a strong, non-linear scaling of their electronic properties and reactivity with chain length [1]. While pentacene is a commercial OFET material and hexacene is increasingly studied, heptacene's unique combination of a drastically reduced HOMO-LUMO gap and extreme instability makes it a distinct, non-interchangeable material [2]. Simply substituting heptacene with a more stable but electronically different pentacene or hexacene would fundamentally alter the key performance parameters in research applications [3]. The following evidence demonstrates that heptacene, while requiring specialized handling, provides unique and quantifiable differences in optical absorption, excited-state dynamics, and charge transport that are essential for specific scientific investigations [2][3].

Quantitative Evidence Guide: Differentiating Heptacene from Pentacene and Hexacene


NIR Optical Absorption Edge and HOMO-LUMO Gap Comparison

Heptacene exhibits a significantly lower optical HOMO-LUMO gap compared to its smaller homologues pentacene and hexacene. This narrowing gap enables absorption further into the near-infrared (NIR) region, which is a critical differentiator for applications requiring low-energy photon harvesting or emission [1][2].

Organic Electronics Near-Infrared Absorption Band Gap Engineering

Unique 'Dark' Lowest Excited State vs. Shorter Acenes

Unlike pentacene and hexacene, the lowest-energy singlet excited state (S1) in heptacene is a symmetry-forbidden 'dark' state (21Ag) that is not directly accessible via optical absorption from the ground state. This fundamentally alters its photophysical behavior, particularly its ability to undergo singlet fission [1].

Photophysics Singlet Fission Excited-State Dynamics

Singlet Fission Yield in Thin Films vs. Pentacene

A soluble heptacene derivative (TIPS-Hep) demonstrates efficient singlet fission in thin films, generating independent triplets with a maximum yield that is competitive with or exceeds that of pentacene, a benchmark singlet fission material [1].

Photovoltaics Singlet Fission Triplet Yield

Ambipolar Charge Transport vs. Unipolar Acenes

Functionalization of heptacene can induce ambipolar charge transport, enabling both hole and electron conduction in a single material. This is a significant advantage over the typically unipolar (p-type) behavior of smaller, unsubstituted acenes like pentacene and hexacene [1].

Organic Transistors Ambipolar Semiconductors OFET

Quantified Instability in Solution vs. Pentacene and Hexacene

Heptacene is quantitatively more reactive and less stable in solution than pentacene and hexacene. This extreme instability, while a handling challenge, is a direct consequence of its extended conjugation and is the very property that underlies its unique electronic behavior [1].

Stability Reactivity Handling Protocol

Optimal Research and Application Scenarios for Heptacene Utilization


Fundamental Studies of Singlet Fission Mechanisms in Higher Acenes

The evidence that heptacene has a unique 'dark' lowest excited state [3] and can achieve high singlet fission yields [2] makes it an ideal candidate for basic research into alternative singlet fission pathways. It serves as a model system to understand how the electronic structure of higher acenes deviates from smaller homologues like pentacene and tetracene.

Development of Near-Infrared (NIR) Organic Photodetectors

The red-shifted absorption onset of heptacene compared to pentacene and hexacene [3] makes it a valuable active layer for organic photodetectors (OPDs) and sensors that require sensitivity in the near-infrared spectrum. This is a niche where pentacene's absorption is insufficient.

Fabrication of Ambipolar Organic Field-Effect Transistors (OFETs)

The demonstrated ambipolar charge transport in functionalized heptacene derivatives [3] enables the creation of simplified complementary logic circuits. For researchers aiming to prototype n-channel or ambipolar OFETs using a single acene-based material, a suitable heptacene derivative is a necessary choice over the exclusively p-type pentacene or hexacene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptacene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.